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Compound of Interest

Compound Name: Methane, di-sec-butoxy-

CAS No.: 2568-92-5

Cat. No.: B13781111 Get Quote

CAS: 2568-92-5 | Formula: C

H

O

| MW: 160.25 g/mol [1]

Executive Summary & Molecular Architecture
Di-sec-butoxymethane is a formaldehyde acetal derived from sec-butanol. Unlike simple linear

acetals, its spectroscopic signature is complicated by the chirality of the sec-butyl group. The

presence of two chiral centers creates a mixture of stereoisomers (racemic and meso) which

can result in signal splitting often misinterpreted as impurities in low-resolution analysis.

Key Applications:

Green Solvent: A biodegradable alternative to chlorinated solvents and linear ethers.

Fuel Oxygenate: Reduces soot formation in diesel surrogates due to branched architecture.

Synthetic Intermediate: Stable protecting group for alcohols or formaldehyde source under

non-acidic conditions.
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Synthesis & Reaction Mechanism
The synthesis follows a reversible acid-catalyzed acetalization. Understanding this pathway is

critical for interpreting Mass Spectrometry (MS) fragmentation, which often reverses this

formation.

Reaction Pathway Diagram
The following diagram illustrates the formation mechanism and the equilibrium critical for yield

optimization.
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Figure 1: Acid-catalyzed condensation of 2-butanol and formaldehyde. Water removal (Dean-

Stark) drives the equilibrium to the right.

Spectroscopic Characterization (NMR, IR, MS)
Nuclear Magnetic Resonance (NMR)
Expert Insight: The NMR spectrum of di-sec-butoxymethane is distinct from n-butyl analogs.

The sec-butyl group introduces a chiral center at the C2 position.[1] Commercial samples

synthesized from racemic 2-butanol will contain:

Racemic pair (

): Enantiomers (magnetically equivalent in achiral solvents).

Meso form (

): Diastereomer (magnetically distinct). Note: In standard 300-400 MHz instruments, these
often overlap, but line broadening or slight splitting of the acetal -CH
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- and ether -CH- peaks is expected.

Table 1: 1H NMR Data (400 MHz, CDCl

)

Assignment
Shift (

, ppm)
Multiplicity Integration

Coupling (

, Hz)
Notes

Acetal -CH

-
4.65 - 4.75

Singlet

(broad)
2H -

Deshielded

by two

oxygens. May

appear as

two closely

spaced lines

due to

diastereomer

s.

Ether -CH- 3.60 - 3.75
Multiplet

(Sextet)
2H ~6.2

Methine

proton of the

sec-butyl

group.

-CH

- (Ethyl)
1.45 - 1.60 Multiplet 4H -

Diastereotopi

c protons

within the

ethyl group

may cause

complex

splitting.

-CH

(Doublet)
1.10 - 1.15 Doublet 6H 6.2

Methyl

attached to

the chiral

center.

-CH

(Triplet)
0.88 - 0.92 Triplet 6H 7.4

Terminal

methyl of the

ethyl group.
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Table 2: 13C NMR Data (100 MHz, CDCl

)

Carbon Environment
Shift (

, ppm)
Structural Significance

Acetal (-O-CH

-O-)
92.5 - 94.0

Diagnostic peak. The most

deshielded carbon.

Ether Methine (-CH-) 73.5 - 75.0
Alpha-carbon of the butyl

group.

Methylene (-CH

-)
29.0 - 30.5 Beta-carbon (ethyl group).

Methyl (Branch) 19.0 - 19.8
Methyl attached to the chiral

center.

Methyl (Terminal) 9.5 - 10.2 Terminal methyl.

Infrared Spectroscopy (FT-IR)
The IR spectrum is dominated by ether linkages and lacks the broad O-H stretch of the

precursor alcohol, serving as a quick check for reaction completeness.

Absence of O-H: No broad band at 3300-3400 cm

(indicates full conversion).

C-O-C Asymmetric Stretch:1090 – 1150 cm

. Strong, characteristic of aliphatic ethers/acetals.

C-H sp

Stretch:2850 – 2970 cm

. Multiple bands corresponding to -CH
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, -CH

-, and methine C-H.

Fingerprint Region: Distinct skeletal vibrations at 1380 cm

(gem-dimethyl doublet-like deformation, though strictly a single methyl on a methine).

Mass Spectrometry (GC-MS)
Ionization Mode: Electron Impact (EI, 70 eV) Acetals are fragile under EI conditions. The

molecular ion (M

) is often weak or absent. The fragmentation is driven by alpha-cleavage adjacent to the
oxygen.

Key Fragments:

m/z 131:

(Loss of ethyl group).

m/z 103:

(Loss of one sec-butyl radical).

m/z 57:

(sec-butyl carbocation - Base Peak or very strong).

m/z 45:

(Rearrangement fragment).
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Figure 2: Primary fragmentation pathways in Electron Impact MS.

Experimental Protocol: Synthesis & Purification
Self-Validating Method: The use of a Dean-Stark apparatus provides visual confirmation of

reaction progress via water collection.

Reagents:

Paraformaldehyde (PFA) or Formalin (37%).

2-Butanol (excess, 2.5 eq).

p-Toluenesulfonic acid (pTSA) (1 mol%).

Solvent: Cyclohexane or Toluene (azeotropic entrainer).

Step-by-Step Methodology:
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Setup: Equip a 500 mL Round Bottom Flask (RBF) with a magnetic stir bar, Dean-Stark trap,

and reflux condenser.

Charging: Add 2-Butanol (2.5 equivalents) and solvent (100 mL). Add pTSA catalyst.

Depolymerization: Heat to 60°C. Slowly add Paraformaldehyde (1 equivalent). (Note: PFA

depolymerizes to formaldehyde in situ).

Reflux: Heat to vigorous reflux. Monitor water collection in the trap.

Checkpoint: Reaction is complete when water volume matches theoretical yield (approx.

18 mL per mole of aldehyde).

Neutralization: Cool to RT. Add NaHCO

(sat. aq) or solid Na

CO

to quench the acid catalyst. Crucial: Failure to neutralize will cause hydrolysis during
distillation.

Purification:

Wash organic layer with brine (x2).

Dry over MgSO

.

Fractional Distillation. Collect fraction at 158-160°C (atmospheric pressure).
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. Methane, di-sec-butoxy- (2568-92-5) for sale [vulcanchem.com]
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butoxymethane]. BenchChem, [2026]. [Online PDF]. Available at:
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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